molecular formula C4HBr2NaO2S2 B13180610 Sodium 2,5-dibromothiophene-3-sulfinate

Sodium 2,5-dibromothiophene-3-sulfinate

Cat. No.: B13180610
M. Wt: 328.0 g/mol
InChI Key: DEHWHRYJXVCPED-UHFFFAOYSA-M
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Description

Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .

Properties

Molecular Formula

C4HBr2NaO2S2

Molecular Weight

328.0 g/mol

IUPAC Name

sodium;2,5-dibromothiophene-3-sulfinate

InChI

InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1

InChI Key

DEHWHRYJXVCPED-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+]

Origin of Product

United States

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